molecular formula C13H19NO B3047336 4-(3,5-Dimethylphenyl)piperidin-4-ol CAS No. 137884-50-5

4-(3,5-Dimethylphenyl)piperidin-4-ol

Cat. No.: B3047336
CAS No.: 137884-50-5
M. Wt: 205.3 g/mol
InChI Key: KPHPDVHZZINFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylphenyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3,5-dimethylphenyl substituent. The 3,5-dimethylphenyl group is notable for its electron-donating effects, which may influence reactivity, solubility, and binding affinity in biological or electronic systems.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-7-11(2)9-12(8-10)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHPDVHZZINFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCNCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631019
Record name 4-(3,5-Dimethylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137884-50-5
Record name 4-(3,5-Dimethylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Comparison Compound : 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-pyridyl)butyric acid derivatives (e.g., chloropyridine derivatives)

  • Structural Differences : The 3,4-dichlorophenyl group in these derivatives introduces electron-withdrawing chlorine atoms, contrasting with the electron-donating methyl groups in 4-(3,5-dimethylphenyl)piperidin-4-ol.
  • Biological Activity : Dichlorophenyl derivatives exhibit antimicrobial and antifungal activity, likely due to increased electrophilicity enhancing interactions with microbial targets. In contrast, the dimethylphenyl group in the target compound may improve metabolic stability or membrane permeability due to lipophilicity .
Electronic and Photophysical Properties

Comparison Compound: Phenoxazine- and carbazole-based emitters (e.g., PXZ-Mes3B, DAC-Mes3B)

  • Structural Context: These OLED emitters incorporate a 3,5-dimethylphenyl-boryl group linked to phenoxazine or carbazole cores.
  • Performance: PXZ-Mes3B achieves a high external quantum efficiency (EQE) of 22.8%, attributed to the dimethylphenyl group’s steric and electronic effects, which suppress aggregation and enhance charge transport.

Table 2: Photophysical Performance of Dimethylphenyl-Containing Compounds

Compound Application Key Property (EQE)
PXZ-Mes3B OLED emitter 22.8%
This compound Hypothetical optoelectronic use N/A (requires experimental validation)
Physicochemical Properties
  • Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to unsubstituted piperidines, enhancing blood-brain barrier penetration in drug design.
  • Solubility: The hydroxyl group may improve aqueous solubility relative to non-polar analogs like methylsulfonylphenyl derivatives, which rely on sulfonyl groups for solubility .

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